![molecular formula C18H20FN3O B5768091 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5768091.png)
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-(4-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-(4-fluorophenyl)urea, commonly known as 'compound X', is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to have a unique mechanism of action, making it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of compound X involves the inhibition of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, compound X reduces the production of inflammatory mediators, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Compound X has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. The compound has also been shown to have anticonvulsant effects in animal models of epilepsy.
实验室实验的优点和局限性
One of the main advantages of using compound X in lab experiments is its unique mechanism of action. The compound has been shown to have a different mechanism of action compared to other anti-inflammatory and analgesic agents, making it a promising candidate for further study. However, one of the limitations of using compound X in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
未来方向
There are several future directions for the study of compound X. One area of interest is its potential as an anticancer agent. The compound has been shown to have cytotoxic effects against certain cancer cell lines, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the development of more efficient synthesis methods for compound X, which would make it more accessible for further study. Finally, the compound's potential for the treatment of neurological disorders, such as epilepsy, warrants further investigation.
合成方法
The synthesis of compound X involves the reaction of 4-fluoroaniline with 3,4-dihydroisoquinoline in the presence of a catalyst, followed by the addition of urea. The reaction is carried out in a solvent mixture of ethanol and water, and the resulting product is purified using column chromatography.
科学研究应用
Compound X has been studied extensively for its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. The compound has also been investigated for its potential as an anticancer agent.
属性
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-16-5-7-17(8-6-16)21-18(23)20-10-12-22-11-9-14-3-1-2-4-15(14)13-22/h1-8H,9-13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEKMFOAUFQFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)
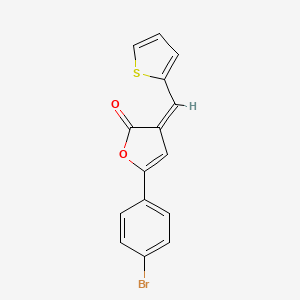
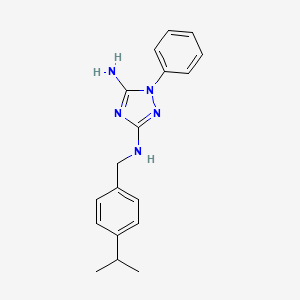
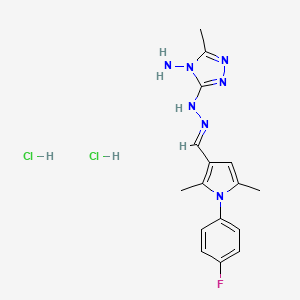
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768045.png)

![N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768051.png)
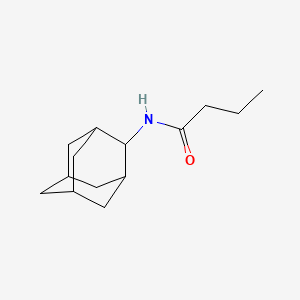

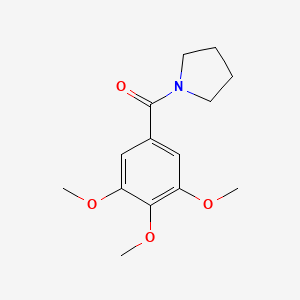
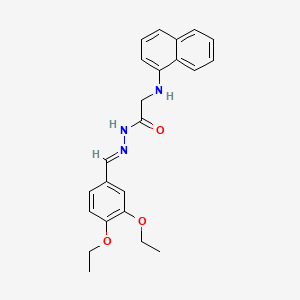
![N'-[4-(allyloxy)benzylidene]-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5768087.png)
![2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5768095.png)